An In-Depth Technical Guide to the Physicochemical Properties of (S)-Bevantolol Hydrochloride for Drug Formulation
An In-Depth Technical Guide to the Physicochemical Properties of (S)-Bevantolol Hydrochloride for Drug Formulation
Abstract
(S)-Bevantolol, a cardioselective beta-adrenoceptor antagonist, presents unique opportunities and challenges in drug formulation due to its chiral nature. This technical guide provides a comprehensive exploration of the critical physicochemical properties of its hydrochloride salt, (S)-bevantolol hydrochloride. While much of the publicly available data pertains to the racemic mixture, this guide will synthesize that information and, through the lens of stereochemistry and pharmaceutical sciences, offer field-proven insights into the specific considerations for the (S)-enantiomer. We will delve into solubility, pKa, solid-state characteristics including polymorphism, and stability. Each section will not only present available data but also explain the causality behind experimental choices and provide detailed, self-validating protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate a foundational understanding and practical approach to the formulation of (S)-bevantolol hydrochloride.
Introduction to (S)-Bevantolol Hydrochloride
Bevantolol is a beta-1 selective adrenoceptor antagonist that has been investigated for the management of hypertension and angina pectoris.[1][2] It possesses a chiral center, leading to the existence of two enantiomers: (S)-bevantolol and (R)-bevantolol. As is common with chiral drugs, the pharmacological activity often resides predominantly in one enantiomer.[3] For many beta-blockers, the (S)-enantiomer is the more potent beta-adrenergic receptor antagonist.[4] This guide focuses on the hydrochloride salt of the (S)-enantiomer, a common salt form used to improve the solubility and stability of basic drugs.
A thorough understanding of the physicochemical properties of (S)-bevantolol hydrochloride is paramount for the successful development of a safe, effective, and stable dosage form. These properties govern everything from the drug's dissolution rate and bioavailability to its manufacturing process and shelf-life.
Chemical and Physical Properties of Racemic Bevantolol Hydrochloride:
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₇NO₄・HCl | [1] |
| Molecular Weight | 381.9 g/mol | [1] |
| CAS Number | 42864-78-8 | [1] |
| Appearance | White to beige powder or crystalline solid | [2] |
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and, consequently, its absorption and bioavailability. For a weakly basic drug like bevantolol, solubility is expected to be pH-dependent.
Aqueous and Solvent Solubility of Racemic Bevantolol Hydrochloride
| Solvent | Reported Solubility | Source(s) |
| Water | 50-52 mg/mL | [2] |
| DMSO | ~30-76 mg/mL | [1][2] |
| Ethanol | ~10-61 mg/mL | [2] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Insight: The discrepancies in reported solubility values likely arise from differences in experimental conditions such as temperature, pH, and the specific polymorphic form of the material used. The lower solubility in the buffered solution (PBS) compared to organic solvents is expected for a hydrochloride salt. For aqueous formulations, it is often recommended to first dissolve bevantolol hydrochloride in an organic solvent like DMSO and then dilute with the aqueous buffer.[1] However, aqueous solutions of bevantolol are not recommended to be stored for more than one day.[1]
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of (S)-bevantolol hydrochloride.
Methodology:
-
Preparation: Add an excess amount of (S)-bevantolol hydrochloride powder to a series of vials containing different solvents (e.g., water, 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspensions to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of (S)-bevantolol hydrochloride using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is calculated from the concentration of the saturated solution.
Caption: Workflow for pKa determination by potentiometric titration.
Solid-State Characterization: Unveiling the Crystalline Landscape
The solid-state properties of an API, including its crystalline form and the presence of polymorphs, can have a profound impact on its stability, solubility, and manufacturability. To date, there is no publicly available information on the polymorphism of (S)-bevantolol hydrochloride. A thorough polymorph screen is a critical step in early drug development to identify the most stable crystalline form.
Key Techniques for Solid-State Characterization
A combination of thermoanalytical and spectroscopic techniques is essential for a comprehensive solid-state characterization.
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying and differentiating crystalline forms. [5][6]Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions. [7]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by quantifying the loss of solvent or water upon heating. [8]
Experimental Protocols for Solid-State Characterization
a) Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Gently grind a small amount of (S)-bevantolol hydrochloride powder to ensure a random orientation of the crystals.
-
Data Acquisition: Mount the sample in the diffractometer and collect the diffraction pattern over a defined 2θ range (e.g., 2° to 40°).
-
Data Analysis: Analyze the resulting diffractogram for the positions and intensities of the diffraction peaks to generate a unique fingerprint of the crystalline form.
b) Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of (S)-bevantolol hydrochloride into an aluminum DSC pan and seal it.
-
Thermal Analysis: Place the sample and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events.
c) Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh a slightly larger amount (5-10 mg) of (S)-bevantolol hydrochloride into a TGA pan.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for any mass loss, which would indicate the presence of solvates or hydrates.
Caption: Integrated workflow for solid-state characterization.
Stability Profile: Ensuring Product Quality and Shelf-Life
Understanding the stability of (S)-bevantolol hydrochloride under various stress conditions is crucial for determining its degradation pathways, identifying potential impurities, and establishing appropriate storage conditions and shelf-life.
Forced Degradation Studies
Forced degradation studies are conducted under more aggressive conditions than accelerated stability studies to identify potential degradation products and to develop a stability-indicating analytical method.
Typical Stress Conditions:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 80°C) | To assess susceptibility to acid-catalyzed degradation. [2] |
| Base Hydrolysis | 0.1 M NaOH, room temp or gentle heat | To assess susceptibility to base-catalyzed degradation. [2] |
| Oxidation | 3-30% H₂O₂, room temperature | To test susceptibility to oxidation. [2] |
| Thermal Degradation | High temperature (e.g., 100°C) in solid state | To evaluate solid-state thermal stability. [2] |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | To assess light sensitivity. [2] |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of (S)-bevantolol hydrochloride in a suitable solvent.
-
Stress Application: Subject the solutions (and solid powder for thermal and photodegradation) to the stress conditions outlined in the table above for a defined period.
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Interpretation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The ability of the HPLC method to separate the parent drug from its degradants demonstrates its stability-indicating capability. [2]
Implications for Drug Formulation
The physicochemical properties of (S)-bevantolol hydrochloride directly influence the design and development of its dosage forms.
-
Oral Solid Dosage Forms (e.g., Tablets, Capsules):
-
Solubility and Dissolution: The relatively good aqueous solubility of the hydrochloride salt is advantageous for immediate-release formulations. However, for modified-release formulations, the pH-dependent solubility will need to be considered.
-
Polymorphism: The identification and selection of the most stable polymorph are critical to prevent any solid-state transformations during manufacturing and storage, which could alter the dissolution profile and bioavailability. [6] * Excipient Compatibility: Compatibility studies with common excipients (e.g., fillers, binders, lubricants) are essential to ensure that the excipients do not induce degradation of the API. [9]Techniques like DSC can be used to screen for potential interactions. [9]
-
-
Parenteral Formulations:
-
Solubility: The solubility in aqueous media will dictate the feasibility of developing a solution-based parenteral formulation. The use of co-solvents or other solubilizing agents may be necessary.
-
Stability: The stability of (S)-bevantolol hydrochloride in solution, particularly its susceptibility to hydrolysis and oxidation, will be a key consideration for the formulation and shelf-life of a liquid product.
-
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of (S)-bevantolol hydrochloride that are critical for drug formulation. While there is a notable lack of publicly available data specific to the (S)-enantiomer, this guide has leveraged information on the racemate and general principles of pharmaceutical science to provide a robust framework for its characterization and formulation development. The detailed experimental protocols and the rationale behind them offer a practical roadmap for researchers and formulation scientists. A thorough investigation of the pKa, polymorphism, and solid-state stability of the (S)-enantiomer is strongly recommended to ensure the development of a high-quality, safe, and effective drug product.
References
-
Determination of the pKa values of beta-blockers by automated potentiometric titrations. (2000). Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 459-468. [Link]
-
X-ray Powder Diffraction in Drug Polymorph Analysis. (2025). Creative Biostructure. [Link]
-
Bisoprol-Excipient Compatibility Studies For Advanced Drug Delivery Systems Development. (2024). ResearchGate. [Link]
-
Compatibility Study Between Propranolol Hydrochloride and Tablet Excipients Using Differential Scanning Calorimetry. (1993). Drug Development and Industrial Pharmacy, 19(6), 623-630. [Link]
-
The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020). Spectroscopy Online. [Link]
-
Application of HPLC to assess the compatibility of bisoprolol fumarate with selected excipients in mixtures by isothermal stress testing. (2025). ResearchGate. [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2021). Molecules, 26(11), 3149. [Link]
-
Dynamic Crystallization Pathways of Polymorphic Pharmaceuticals Revealed in Segmented Flow with Inline Powder X-ray Diffraction. (2020). Analytical Chemistry, 92(10), 7076-7083. [Link]
-
Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. (2008). Cardiovascular Therapeutics, 26(2), 115-132. [Link]
-
Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. (2019). Journal of Pharmaceutical Sciences, 108(3), 1019-1029. [Link]
-
Different Pharmacological Properties of Two Enantiomers in a Unique β‐Blocker, Nebivolol. (2008). Cardiovascular Therapeutics, 26(2), 115-132. [Link]
-
Compatibility Study Between Propranolol Hydrochloride and Tablet Excipients Using Differential Scanning Calorimetry. (2008). Taylor & Francis Online. [Link]
-
Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. [Link]
-
Racemic beta-blockers - fixed combinations of different drugs. (1998). Journal of Clinical and Basic Cardiology, 1(1), 14-18. [Link]
-
TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc.. [Link]
-
FT-IR study between propranolol hydrochloride and pharmaceutically acceptable excipients. (2016). Thai Journal of Pharmaceutical Sciences, 40(4), 185-189. [Link]
-
Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). Molecules, 24(4), 657. [Link]
-
S2.1a Thermogravimetric analysis (TG). (n.d.). The Royal Society of Chemistry. [Link]
-
Dosage Form Design: Pharmaceutical and Formulation Considerations. (n.d.). SlideShare. [Link]
-
Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. (2001). Clinical Pharmacokinetics, 40(5), 329-349. [Link]
- Bevantolol hydrochloride orally disintegrating tablet. (2011).
-
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals. [Link]
-
Dosage form design: pharmaceutical and formulation consideration. (2024). SlideShare. [Link]
-
Differential scanning calorimetry protocol: MOST. (2015). Appropedia. [Link]
-
Bevantolol hydrochloride Product Information. (n.d.). Selleck Chemicals. [Link]
-
BEVANTOLOL HYDROCHLORIDE. (n.d.). precisionFDA. [Link]
-
Determination of bevantolol enantiomers in human plasma by coupled achiral-chiral high performance-liquid chromatography. (2007). Chirality, 19(7), 528-535. [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). Polymers, 11(12), 2046. [Link]
-
Simultaneous Differential Scanning Calorimetry-Synchrotron X-ray Powder Diffraction: A Powerful Technique for Physical Form Characterization in Pharmaceutical Materials. (2016). Analytical Chemistry, 88(20), 10298-10304. [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). Molecules, 22(9), 1568. [Link]
-
Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study. (2013). Journal of Chromatography B, 927, 140-145. [Link]
-
Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. (2009). Chirality, 21(8), 745-750. [Link]
-
GUIDELINES FOR THE DESIGN AND EVALUATION OF ORAL PROLONGED RELEASE DOSAGE FORMS. (1988). Ministry of Health and Welfare, Japan. [Link]
-
Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue College of Engineering. [Link]
-
Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil. (2025). ResearchGate. [Link]
-
Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR. (2021). CrystEngComm, 23(1), 75-82. [Link]
-
An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers in Chemistry, 6, 298. [Link]
- Bevantolol preparation. (1991).
-
1 Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12. (2016). Wiley Online Library. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. kup.at [kup.at]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. particle.dk [particle.dk]
- 7. Bevantolol Hydrochloride | 42864-78-8 | TCI EUROPE N.V. [tcichemicals.com]
- 8. veeprho.com [veeprho.com]
- 9. tandfonline.com [tandfonline.com]
